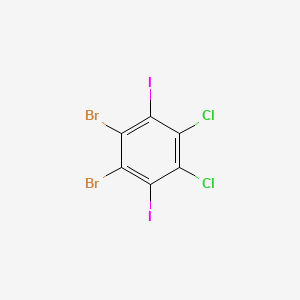
1,2-Dibromo-4,5-dichloro-3,6-diiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-4,5-dichloro-3,6-diiodobenzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-4,5-dichloro-3,6-diiodobenzene typically involves the halogenation of benzene derivatives. One common method is the stepwise introduction of bromine, chlorine, and iodine atoms through electrophilic aromatic substitution reactions. The reaction conditions often include the use of halogenating agents such as bromine (Br2), chlorine (Cl2), and iodine (I2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled introduction of halogen atoms. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,2-Dibromo-4,5-dichloro-3,6-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of phenols or amines, while oxidation can produce quinones or carboxylic acids.
科学的研究の応用
1,2-Dibromo-4,5-dichloro-3,6-diiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
作用機序
The mechanism by which 1,2-Dibromo-4,5-dichloro-3,6-diiodobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 1,4-Dibromo-2,5-dichloro-3,6-dimethylbenzene
- 1,2-Dibromo-4,5-difluorobenzene
- 1,4-Dibromo-2,5-diiodobenzene
Uniqueness
1,2-Dibromo-4,5-dichloro-3,6-diiodobenzene is unique due to the specific arrangement and combination of halogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
89244-58-6 |
|---|---|
分子式 |
C6Br2Cl2I2 |
分子量 |
556.58 g/mol |
IUPAC名 |
1,2-dibromo-4,5-dichloro-3,6-diiodobenzene |
InChI |
InChI=1S/C6Br2Cl2I2/c7-1-2(8)6(12)4(10)3(9)5(1)11 |
InChIキー |
FQRIBPSJZMGAFA-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1I)Br)Br)I)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)


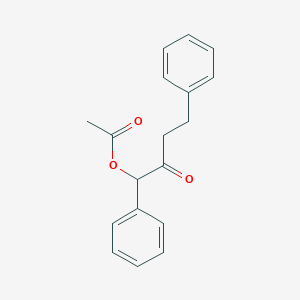

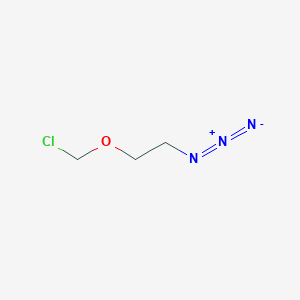
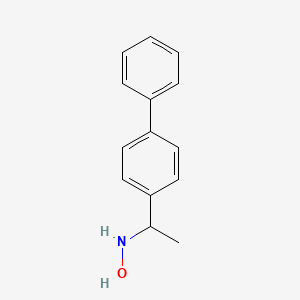
![4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14151292.png)
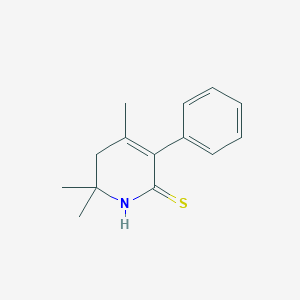
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium](/img/structure/B14151301.png)
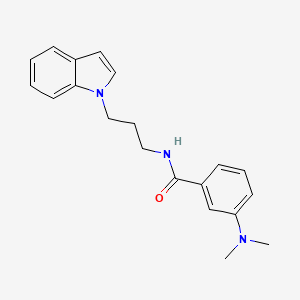
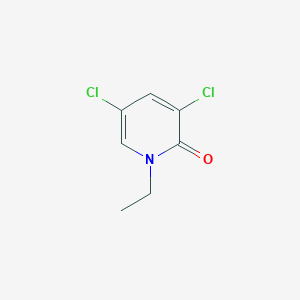
![3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14151332.png)
